molecular formula C8H14N2O B1408935 1-Pentyl-1H-pyrazol-4-ol CAS No. 1600859-83-3

1-Pentyl-1H-pyrazol-4-ol

Cat. No.: B1408935
CAS No.: 1600859-83-3
M. Wt: 154.21 g/mol
InChI Key: WYXXSKQYGJZJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentyl-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a pentyl group at the 1-position and a hydroxyl group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Scientific Research Applications

1-Pentyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological system they interact with. Some pyrazoles have been found to interact with estrogen receptors and alcohol dehydrogenase .

Future Directions

The future directions for research on 1-Pentyl-1H-pyrazol-4-ol and similar compounds could include the development of more efficient synthesis methods, the exploration of their potential biological activities, and the investigation of their photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction typically proceeds under acidic or basic conditions, often requiring heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining quality .

Chemical Reactions Analysis

Types of Reactions: 1-Pentyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Pentyl-1H-pyrazol-4-ol is unique due to its longer alkyl chain, which can influence its solubility, lipophilicity, and overall biological activity. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties .

Properties

IUPAC Name

1-pentylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-3-4-5-10-7-8(11)6-9-10/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXXSKQYGJZJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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